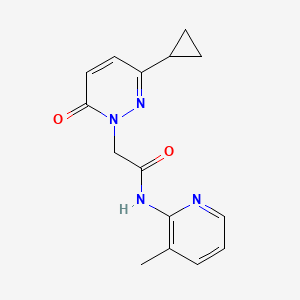
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic molecule with a complex structure that has attracted attention in medicinal chemistry. This compound features a pyridazinone core, a cyclopropyl group, and a methylpyridine moiety, contributing to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The molecular formula for this compound is C19H19N5O2, with a molecular weight of approximately 349.394 g/mol. The structural complexity allows for interactions with various biological targets, including enzymes and receptors.
Enzyme Inhibition
The primary biological activity of this compound is linked to its ability to inhibit specific enzymes by binding to their active sites. The presence of the pyridazinone core enhances this binding affinity, potentially modulating biochemical pathways relevant to therapeutic applications. This mechanism is similar to other compounds in its class, which have shown promising results in inhibiting key metabolic enzymes involved in disease processes.
Interaction with Receptors
Additionally, the compound may interact with specific receptors, influencing cellular signaling pathways. Such interactions can lead to alterations in cellular functions, impacting processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antimicrobial activity. For example, related compounds have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | MRSA, E. coli | |
| 3-acetyl-1,3,4-oxadiazole derivatives | Staphylococcus spp. |
Cytotoxicity Studies
Cytotoxicity studies are essential for evaluating the safety profile of the compound. Preliminary results indicate that certain derivatives do not exhibit significant cytotoxic effects on normal cell lines (e.g., L929 cells), suggesting a favorable safety profile for further development.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various derivatives of pyridazinone compounds, it was found that those containing the cyclopropyl group exhibited enhanced antimicrobial properties compared to their non-cyclopropyl counterparts. This suggests that structural modifications can significantly influence biological activity.
Case Study 2: Enzyme Inhibition Assays
Further assays demonstrated that the compound effectively inhibited specific enzymes implicated in cancer metabolism. These findings support the hypothesis that structural features contribute to the compound's ability to modulate enzyme activity.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-3-2-8-16-15(10)17-13(20)9-19-14(21)7-6-12(18-19)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFVGYGRFHMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














